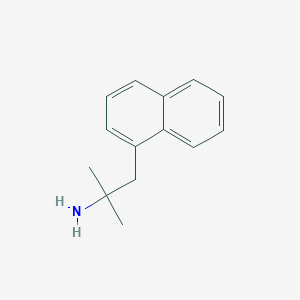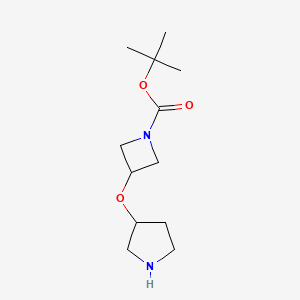
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate is an organic compound that features a unique structure combining an azetidine ring and a pyrrolidine ring.
Métodos De Preparación
The synthesis of tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester bond in the carboxylate group can be cleaved under acidic or basic conditions, releasing tert-butanol and the corresponding carboxylic acid derivative.
Deprotection: The tert-butyl group can be removed using reagents like trifluoroacetic acid (TFA) to reveal the free amine on the azetidine ring.
Substitution: The amine groups in the molecule might be susceptible to alkylation or acylation reactions, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate is used in various scientific research applications:
Medicinal Chemistry: It is explored for its potential in drug synthesis due to its unique structure that allows for diverse chemical modifications.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate:
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Features a hydroxymethyl group, providing different reactivity and uses.
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
tert-butyl 3-pyrrolidin-3-yloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-10(8-14)16-9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 |
Clave InChI |
FVZXSLSVGOEODT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



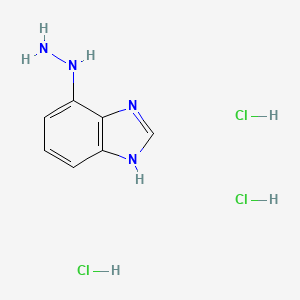
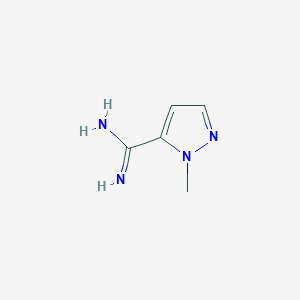
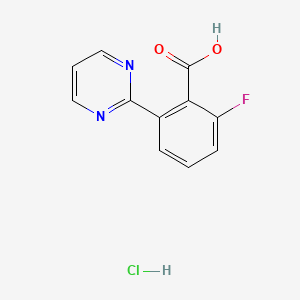
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)

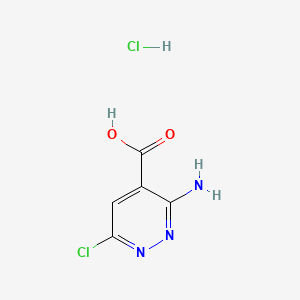
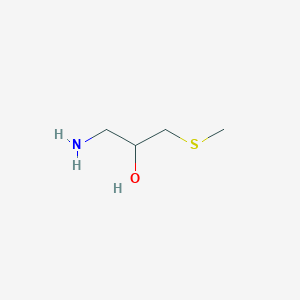

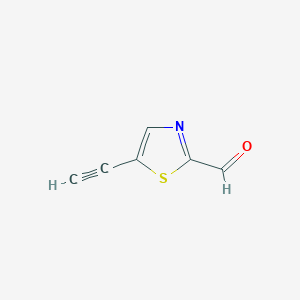
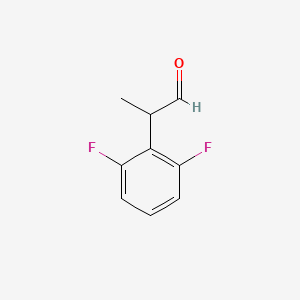
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
